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molecular formula C7H6Cl2N2O2 B8468097 3-Nitro-2,4-dichloro-benzylamine

3-Nitro-2,4-dichloro-benzylamine

Cat. No. B8468097
M. Wt: 221.04 g/mol
InChI Key: PATFEZCRCLMKAP-UHFFFAOYSA-N
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Patent
US08759537B2

Procedure details

A mixture of N-(3-nitro-2,4-dichloro-benzyl)-2,2,2-trifluoroacetamide (0.66 g, impure, content ˜50%), 4M NaOH-solution (1.3 mL, 5.2 mmol) and MeOH (15 mL) is refluxed for 4 h. Then the mixture is concentrated, diluted with water, acidified with 4M HCl, filtered, 4M NaOH-solution is added and it is extracted with EtOAc. The organic phase is dried with Na2SO4, filtered and concentrated. Yield 0.17 g
Name
N-(3-nitro-2,4-dichloro-benzyl)-2,2,2-trifluoroacetamide
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([Cl:19])=[C:6]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH2:7][NH:8]C(=O)C(F)(F)F)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[C:5]([Cl:19])=[C:6]([CH:15]=[CH:16][C:17]=1[Cl:18])[CH2:7][NH2:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
N-(3-nitro-2,4-dichloro-benzyl)-2,2,2-trifluoroacetamide
Quantity
0.66 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(CNC(C(F)(F)F)=O)C=CC1Cl)Cl
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
4M NaOH-solution is added
EXTRACTION
Type
EXTRACTION
Details
it is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=C(CN)C=CC1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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